N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with isothiocyanates under reflux conditions to form the quinazolinone ring.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.
Attachment of the Benzyl and Benzamide Groups:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The presence of the morpholino and thioxo groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-2-thioxo-1,2-dihydroquinazoline.
Benzamide Derivatives: Compounds like N-(2-chlorobenzyl)benzamide.
Uniqueness
N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, while the thioxo group provides additional sites for chemical modifications.
Properties
Molecular Formula |
C27H25ClN4O3S |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C27H25ClN4O3S/c28-23-4-2-1-3-20(23)16-29-25(33)19-7-5-18(6-8-19)17-32-26(34)22-15-21(31-11-13-35-14-12-31)9-10-24(22)30-27(32)36/h1-10,15H,11-14,16-17H2,(H,29,33)(H,30,36) |
InChI Key |
NCHJVVAJDUZKER-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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